molecular formula C13H18FN3O B5276365 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETAMIDE

2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETAMIDE

Cat. No.: B5276365
M. Wt: 251.30 g/mol
InChI Key: XHYMOQLMMDBBLX-UHFFFAOYSA-N
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Description

2-[4-(3-Fluorobenzyl)piperazino]acetamide is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-fluorobenzyl)piperazino]acetamide typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluorobenzyl)piperazino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(3-Fluorobenzyl)piperazino]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorobenzyl)piperazino]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Fluorobenzyl)piperazino]pyrimidine
  • 2-[4-(3-Fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide
  • 4-(3-Fluorobenzyl)-2-piperazinone

Uniqueness

2-[4-(3-Fluorobenzyl)piperazino]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzyl group can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-12-3-1-2-11(8-12)9-16-4-6-17(7-5-16)10-13(15)18/h1-3,8H,4-7,9-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYMOQLMMDBBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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